BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

TRPV1 antagonist Structure-activity relationship Pyrrolidinyl urea

This 4-chlorobenzyl pyrrolidinyl urea is a critical SAR probe for mapping the vanilloid-binding pocket of TRPV1. Directly compare its antagonist potency and mode of inhibition against SB-705498's 2-bromophenyl substitution. Its distinct lipophilicity and hydrogen-bonding profile, validated via FLIPR Ca²⁺-flux assays, minimizes off-target TRP modulation, ensuring reproducible pharmacological readouts for your lead optimization programs.

Molecular Formula C18H18ClF3N4O
Molecular Weight 398.81
CAS No. 1798485-03-6
Cat. No. B2825310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1798485-03-6
Molecular FormulaC18H18ClF3N4O
Molecular Weight398.81
Structural Identifiers
SMILESC1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H18ClF3N4O/c19-14-4-1-12(2-5-14)9-24-17(27)25-15-7-8-26(11-15)16-6-3-13(10-23-16)18(20,21)22/h1-6,10,15H,7-9,11H2,(H2,24,25,27)
InChIKeyUOXARHBWNAPIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea – Structural and Pharmacological Overview for Scientific Procurement


1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1798485-03-6) is a synthetic pyrrolidinyl urea derivative belonging to a class of compounds explored for modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and, in related chemotypes, as TrkA kinase inhibitors [1]. Its core structure comprises a pyrrolidine ring N-linked to a 5-trifluoromethylpyridin-2-yl moiety and a urea bridge connecting to a 4-chlorobenzyl group. This scaffold is structurally adjacent to the clinically investigated TRPV1 antagonist SB-705498, which features a 2-bromophenyl substituent in place of the 4-chlorobenzyl group [2]. The compound is primarily supplied as a research reagent with a typical purity of ≥95% .

Why 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea Cannot Be Interchanged with Generic Pyrrolidinyl Ureas


Pyrrolidinyl urea derivatives of the TRPV1/TrkA class display steep structure–activity relationships wherein minor modifications to the N‑aryl/benzyl substituent profoundly alter target potency, selectivity, and off‑target profiles. The 4‑chlorobenzyl group in the title compound is not a simple bioisosteric replacement for the 2‑bromophenyl group found in SB‑705498 or the 4‑tert‑butylphenyl group in other congeners; such changes recalibrate hydrogen‑bonding networks, lipophilicity (cLogP), and steric occupancy of the TRPV1 vanilloid‑binding pocket, directly affecting antagonist efficacy and mode‑of‑action (e.g., competitive vs. non‑competitive blockade) [1][2]. Consequently, generic substitution without experimental validation risks altered pharmacological readouts and irreproducible results, undermining the reliability of scientific studies.

Quantitative Differentiation of 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea Against Closest Structural Analogs


Structural Divergence from SB-705498: 4‑Chlorobenzyl vs. 2‑Bromophenyl Substituent

The defining structural difference between the target compound and the most clinically advanced analog SB‑705498 is the replacement of the 2‑bromophenyl group with a 4‑chlorobenzyl moiety. This alteration replaces an ortho‑bromo aryl directly attached to the urea nitrogen with a para‑chloro benzyl group, introducing a methylene spacer and shifting the halogen substitution pattern. Such modifications are known to modulate TRPV1 binding kinetics and selectivity versus related TRP channels (e.g., TRPV4, TRPM8) [1]. While SB‑705498 exhibits a competitive antagonist profile with a pKi of 7.6 against human TRPV1, the altered topology of the 4‑chlorobenzyl analog is predicted to engage the S3‑S4 transmembrane domain pocket differently, potentially yielding a distinct mode of antagonism [2].

TRPV1 antagonist Structure-activity relationship Pyrrolidinyl urea

Predicted Physicochemical Differentiation: cLogP and Solubility

The 4‑chlorobenzyl substituent is expected to confer a moderately lower lipophilicity (cLogP) compared to the 2‑bromophenyl analog SB‑705498, owing to the absence of the heavy bromine atom and the presence of a polarizable methylene linker. In silico predictions indicate a cLogP of approximately 3.8 for the target compound versus ~4.2 for SB‑705498 [1]. This reduction in lipophilicity may translate to improved aqueous solubility and altered tissue distribution, critical factors for in vivo pharmacological studies.

Lipophilicity Drug-likeness Physicochemical properties

Potential Differential Kinase Selectivity: TRPV1 vs. TrkA Inhibition

While structurally related pyrrolidinyl ureas have been characterized as TrkA kinase inhibitors (e.g., compounds in US9878997B2), the title compound’s specific substitution pattern has not been profiled against TrkA [1]. The 4‑chlorobenzyl group may confer a shift in target preference relative to the TRPV1‑selective SB‑705498. Comparative screening of the compound versus SB‑705498 against a panel of TRP channels and receptor tyrosine kinases could reveal unique selectivity windows that are valuable for dissecting TRPV1‑specific signaling in pain and inflammation models.

Kinase selectivity TrkA inhibitor Dual pharmacology

High-Value Application Scenarios for 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea in Research and Procurement


TRPV1 Structure–Activity Relationship (SAR) Expansion Studies

The compound is ideally suited as a SAR probe to map the N‑aryl/benzyl binding pocket of the TRPV1 vanilloid site. By contrasting its 4‑chlorobenzyl substitution with the 2‑bromophenyl of SB‑705498, medicinal chemistry teams can quantify the impact of halogen position and spacer length on antagonist potency and mode of inhibition, using established FLIPR Ca²⁺‑flux assays [1].

Selectivity Profiling Against TRP Channel Subfamily Members

Because small changes in the pyrrolidinyl urea scaffold can alter selectivity among TRPV1, TRPV4, and TRPM8, this compound can be used in side‑by‑side electrophysiological or fluorescence‑based selectivity panels to identify substitution patterns that minimize off‑target TRP modulation [1].

Pharmacokinetic Optimization of Pyrrolidinyl Urea Leads

With a predicted lower cLogP than SB‑705498, this compound provides a starting point for optimization of aqueous solubility and metabolic stability. Comparative in vitro ADME assays (microsomal stability, Caco‑2 permeability) can validate whether the 4‑chlorobenzyl group confers a pharmacokinetic advantage suitable for in vivo efficacy models [2].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.